molecular formula C10H12N2O4S B12926481 3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo- CAS No. 340185-08-2

3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo-

Cat. No.: B12926481
CAS No.: 340185-08-2
M. Wt: 256.28 g/mol
InChI Key: REBMRHHTBYKLDT-UHFFFAOYSA-N
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Description

2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide typically involves the cyclization of N-substituted glycidylcarbamates under specific conditions. One common method includes the use of triazabicyclodecene as a catalyst, which facilitates the formation of the oxazolidinone ring. The reaction conditions often require the presence of electron-donating groups in the aromatic substituent to increase the yield of the desired product .

Industrial Production Methods

Industrial production of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . The compound’s sulfonamide group may also contribute to its activity by interacting with other cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.

    Contezolid: Another oxazolidinone derivative with potential antibacterial properties.

Uniqueness

2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide is unique due to its specific structural features, such as the presence of the p-tolyl group and the sulfonamide moiety

Properties

CAS No.

340185-08-2

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(4-methylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-8-2-4-9(5-3-8)11-17(14,15)12-6-7-16-10(12)13/h2-5,11H,6-7H2,1H3

InChI Key

REBMRHHTBYKLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O

Origin of Product

United States

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